(3-氨基-5,6-二氯吡嗪-2-基)甲醇

描述

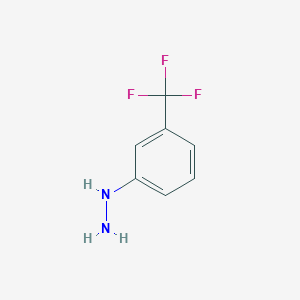

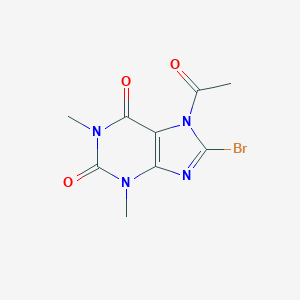

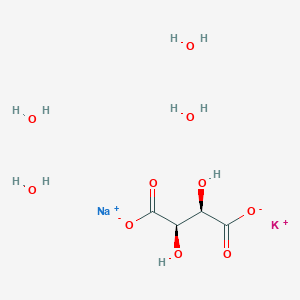

(3-Amino-5,6-dichloropyrazin-2-yl)methanol is a chemical compound with the molecular formula C5H5Cl2N3O . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of (3-Amino-5,6-dichloropyrazin-2-yl)methanol consists of 5 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 236.9707964 g/mol .

Physical And Chemical Properties Analysis

(3-Amino-5,6-dichloropyrazin-2-yl)methanol has a molecular weight of 194.02 g/mol. It has a topological polar surface area of 87.3 Ų and a complexity of 219 . More detailed physical and chemical properties may be available in its Material Safety Data Sheet (MSDS) or from the supplier.

科学研究应用

Synthesis and Characterization

Research has shown interest in the synthesis and characterization of compounds related to (3-Amino-5,6-dichloropyrazin-2-yl)methanol. For instance, the study on the synthesis of novel pyrazole derivatives with antimicrobial and analgesic activities demonstrated the application of similar compounds in creating potential pharmaceuticals. These derivatives were synthesized using related methodologies, highlighting the importance of such compounds in drug development processes (Jayanna et al., 2013).

Antimicrobial and Anticancer Potential

Compounds structurally related to (3-Amino-5,6-dichloropyrazin-2-yl)methanol have been evaluated for their antimicrobial and anticancer activities. A study highlighted the synthesis of pyrazole derivatives as potential antimicrobial and anticancer agents, suggesting the applicability of such compounds in therapeutic areas. These derivatives showed significant activity against various bacterial strains and cancer cell lines, indicating the potential for further development into clinical drugs (Hafez et al., 2016).

Material Science Applications

Research into the structural characterization of unsymmetrical tetrazine derivatives, including those related to (3-Amino-5,6-dichloropyrazin-2-yl)methanol, has contributed to the development of new materials. These studies provide insights into the molecular structures that could be beneficial in designing materials with specific properties for use in various industrial applications (Xu et al., 2012).

Computational Chemistry and Synthesis Optimization

The eco-friendly synthesis strategy of new heterocyclic pyrazolic carboxylic α-amino esters, involving computational studies, showcases the role of compounds similar to (3-Amino-5,6-dichloropyrazin-2-yl)methanol in advancing synthetic methodologies. These studies emphasize the importance of computational chemistry in optimizing reaction conditions for the synthesis of bioactive molecules, potentially reducing environmental impact and enhancing yield (Mabrouk et al., 2020).

Green Chemistry and Catalysis

In the context of green chemistry, the catalytic applications of related compounds have been explored. For example, the synthesis of formazans from Mannich base of related compounds as antimicrobial agents demonstrates the utility of such molecules in catalysis, providing a pathway to more sustainable and environmentally friendly chemical processes (Sah et al., 2014).

安全和危害

属性

IUPAC Name |

(3-amino-5,6-dichloropyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h11H,1H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAWRINAFYJGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(C(=N1)Cl)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538498 | |

| Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-5,6-dichloropyrazin-2-yl)methanol | |

CAS RN |

95037-20-0 | |

| Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)

![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)

![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)